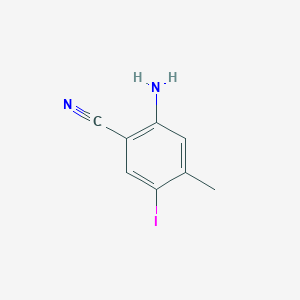

2-Amino-5-iodo-4-methylbenzonitrile

Description

2-Amino-5-iodo-4-methylbenzonitrile is a halogenated aromatic compound featuring an amino group (-NH₂), an iodine atom, a methyl group (-CH₃), and a nitrile (-CN) substituent. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C8H7IN2 |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

2-amino-5-iodo-4-methylbenzonitrile |

InChI |

InChI=1S/C8H7IN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3 |

InChI Key |

CCNAXNYZMPVHLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1I)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-iodo-4-methylbenzonitrile typically involves the iodination of 4-methylbenzonitrile followed by the introduction of an amino group. One common method involves the reaction of 4-methylbenzonitrile with iodine in the presence of an oxidizing agent to form 2-iodo-4-methylbenzonitrile. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-iodo-4-methylbenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-amino-5-azido-4-methylbenzonitrile, while reduction with sodium borohydride can produce 2-amino-5-iodo-4-methylbenzylamine .

Scientific Research Applications

2-Amino-5-iodo-4-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-iodo-4-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ primarily in halogen type, substituent positions, and functional groups. Below is a comparative analysis:

Table 1: Substituent and Molecular Data

Key Observations:

- Iodine’s larger atomic radius may enhance steric hindrance in binding interactions.

- Functional Group Variations: The nitro group (-NO₂) in 2-Amino-4-nitrobenzonitrile is strongly electron-withdrawing, contrasting with the electron-donating amino group in the target compound. This difference impacts electronic properties and reactivity in synthetic pathways.

- Hydroxy vs. Methyl: 4-Amino-5-fluoro-2-hydroxybenzonitrile contains a polar hydroxyl group, increasing hydrogen bonding capacity compared to the non-polar methyl group in the target compound.

Biological Activity

2-Amino-5-iodo-4-methylbenzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, emphasizing its therapeutic potential and applications in various fields.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H8IN

- Molecular Weight : 227.06 g/mol

Synthesis

The synthesis of this compound typically involves the iodination of 4-methylbenzonitrile followed by amination. Various methodologies have been reported, including:

- Iodination : Using iodine or iodine sources like N-iodosuccinimide (NIS) in the presence of a suitable solvent.

- Amination : Employing amines under basic conditions to introduce the amino group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer types, which may be attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

The proposed mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of DNA Synthesis : The compound may inhibit enzymes involved in DNA replication.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Regulation of Signaling Pathways : There is evidence suggesting that it modulates key signaling pathways such as AKT and MAPK, which are crucial for cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of similar benzonitrile derivatives, providing insights into structure-activity relationships (SAR). For example, a study on related compounds indicated that modifications at the amino and iodide positions significantly influenced their potency against specific cancer types.

Example Case Study

In a comparative analysis involving various benzonitrile derivatives, it was found that:

- Compound A (with a different halogen substitution) showed reduced activity compared to this compound.

This suggests that the presence of iodine at the 5-position is critical for enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.